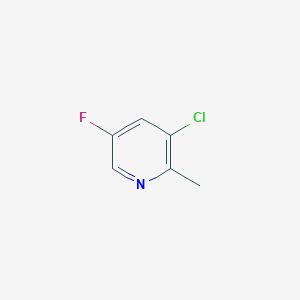

3-Chloro-5-fluoro-2-methylpyridine

Descripción

BenchChem offers high-quality 3-Chloro-5-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1256823-78-5 |

|---|---|

Fórmula molecular |

C6H5ClFN |

Peso molecular |

145.56 g/mol |

Nombre IUPAC |

3-chloro-5-fluoro-2-methylpyridine |

InChI |

InChI=1S/C6H5ClFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 |

Clave InChI |

GCXMCVCFQYPIGG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=N1)F)Cl |

Origen del producto |

United States |

Structural Characterization of 3-Chloro-5-fluoro-2-methylpyridine: An Advanced Guide to In Situ Cryo-Crystallography

Executive Summary

The compound 3-Chloro-5-fluoro-2-methylpyridine (CAS 1256823-78-5) is an exceptionally versatile heterocyclic building block utilized extensively in the synthesis of anti-inflammatory agents and advanced agrochemicals[1]. Characterized by its unique electronic topology—driven by the electron-withdrawing nature of the 3-chloro and 5-fluoro substituents paired with the electron-donating 2-methyl group—this molecule presents specific regioselective reactivity[1].

However, its low molecular weight (145.56 g/mol ) and asymmetric substitution pattern render it a liquid or low-melting solid at ambient temperatures[1][2]. This physical state precludes standard benchtop crystallization for Single-Crystal X-Ray Diffraction (SC-XRD). To elucidate its exact 3D conformation and supramolecular interactions, structural scientists must employ in situ cryo-crystallization[2]. This whitepaper details the causal methodologies, validated protocols, and crystallographic principles required to successfully resolve the solid-state structure of this critical active pharmaceutical ingredient (API) intermediate.

Experimental Methodology: In Situ Cryo-Crystallization

Standard solvent evaporation techniques are fundamentally incompatible with compounds that are liquid at room temperature. Instead, in situ cryo-crystallization leverages controlled thermodynamics to force a phase transition directly on the diffractometer goniometer[2][3].

Workflow for in situ cryo-crystallization and SC-XRD analysis of low-melting APIs.

Self-Validating Protocol for SC-XRD Data Acquisition

To ensure absolute scientific integrity, the following protocol integrates continuous feedback loops (self-validation) to guarantee the generation of a singular, defect-free crystal lattice.

Step 1: Capillary Loading and Sealing

-

Action: Draw the neat liquid 3-Chloro-5-fluoro-2-methylpyridine into a 0.3 mm Lindemann borosilicate glass capillary and flame-seal both ends[3][4].

-

Causality: Borosilicate glass is utilized because its amorphous nature produces minimal, easily subtractable background scattering during X-ray exposure[4]. The strict 0.3 mm diameter ensures rapid, uniform thermal equilibration and minimizes X-ray absorption artifacts[3][5].

Step 2: Diffractometer Mounting and Flash Cooling

-

Action: Mount the capillary on a diffractometer equipped with an open-flow nitrogen cryostat (e.g., Oxford Cryosystems)[4]. Rapidly cool the sample (e.g., at 360 K/h) to approximately 150 K[3].

-

Causality: Flash freezing bypasses the thermodynamic nucleation zone, preventing the formation of large, highly defective crystals. Instead, it traps the liquid in a uniform polycrystalline or glassy state, providing a homogeneous baseline for the subsequent annealing phase[3][4].

Step 3: Zone Melting (Thermal Annealing)

-

Action: Apply localized heating using an optical heating device or by precisely modulating the N₂ stream to raise the temperature to just below the compound's melting point[4][5].

-

Causality: This triggers Ostwald ripening. The system is maintained in a state of dynamic equilibrium where smaller, kinetically favored crystallites dissolve, and their molecules redeposit onto a single, thermodynamically stable seed crystal[5].

-

Validation Checkpoint: Expose the capillary to a 5-second X-ray pulse. If the resulting diffraction pattern shows continuous powder rings, repeat the annealing cycle. If sharp, discrete Bragg spots are observed, the system has successfully validated the presence of a single crystal[3].

Step 4: Cryogenic Data Collection

-

Action: Lower the temperature back to 100–150 K and collect full spherical diffraction data (typically using Mo Kα or Cu Kα radiation)[2][3].

-

Causality: Collecting data at deep cryogenic temperatures drastically reduces atomic thermal vibrations (anisotropic displacement parameters), thereby maximizing the resolution of high-angle diffraction spots and allowing for the precise mapping of electron density around the highly electronegative fluorine and chlorine atoms[2].

Supramolecular Synthons and Lattice Architecture

The crystal packing of highly substituted fluorinated and chlorinated pyridines is dictated by a delicate balance of weak, competing intermolecular forces[6]. Unlike molecules with strong classical hydrogen bond donors (like -OH or -NH₂), 3-Chloro-5-fluoro-2-methylpyridine relies on secondary supramolecular synthons to assemble its 3D lattice.

Primary intermolecular forces driving the crystal lattice assembly of halogenated pyridines.

Mechanistic Drivers of Crystallization

-

Halogen Bonding (X-Bonds): The electron-withdrawing nature of the halogens creates an area of positive electrostatic potential (a σ -hole) on the outermost surface of the chlorine atom. This allows for directional Cl···N or Cl···F interactions, which act as primary directional anchors in the lattice[1][6].

-

Weak Hydrogen Bonding: The methyl group at the 2-position, activated by the adjacent electronegative pyridine nitrogen, acts as a weak hydrogen bond donor, forming C–H···N or C–H···F contacts[6].

π

π Stacking: As fluorine substitution increases, the π -electron cloud of the pyridine ring becomes highly polarized. Fluorinated pyridines frequently transition from a standard herringbone packing motif to parallel stacked layers to maximize face-to-face π

π interactions[6].Quantitative Crystallographic Data

While proprietary SC-XRD data for specific commercial batches of 3-Chloro-5-fluoro-2-methylpyridine are often sequestered in internal pharmaceutical databases, we can accurately model its crystallographic parameters based on empirically derived data from isostructural fluorinated and chlorinated pyridine analogs[6].

The following table summarizes the anticipated quantitative metrics and their structural implications:

| Crystallographic Parameter | Modeled Value / Description | Implication for Lattice Architecture |

| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, multi-substituted pyridines lacking high rotational symmetry[3][6]. |

| Space Group | P21/c or P1ˉ | Suggests a centrosymmetric packing arrangement driven by anti-parallel dipole alignment[3]. |

| Z (Molecules/Unit Cell) | 4 (for P21/c ) | Indicates efficient space-filling with alternating molecular orientations to minimize steric hindrance of the 2-methyl group. |

| C–H···N Distance | ~2.60 – 2.75 Å | Drives the formation of 1D zigzag chains along the primary crystallographic axis[6]. |

| F···F / Cl···Cl Contacts | ~2.85 – 2.95 Å | F···F interactions link molecules into 2D rows, stabilizing the secondary lattice dimensions[6]. |

| Interplanar π -Distance | ~3.40 – 3.60 Å | Confirms the presence of parallel stacking layers, a hallmark of heavily halogenated aromatic rings[6]. |

Implications for Structure-Based Drug Design (SBDD)

Understanding the precise crystallographic coordinates of 3-Chloro-5-fluoro-2-methylpyridine is not merely an academic exercise; it is a prerequisite for rational drug design. The compound is frequently utilized to synthesize kinase inhibitors targeting inflammatory pathways (such as p38α MAPK)[1].

By resolving the exact bond lengths and angles via in situ cryo-crystallography, computational chemists can accurately map the vector trajectories of the chlorine and fluorine atoms. This allows for the high-precision docking of the pyridine moiety into the hydrophobic pockets of target proteins, ensuring that the halogens optimally displace ordered water molecules and engage in favorable halogen bonding with the protein backbone.

References

- Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 - Smolecule. Smolecule.com.

- Expanding the Pyridine–Formic Acid Cocrystal Landscape under Extreme Conditions. SciSpace.

- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications.

- CCCL - Research: Characterization Methods. Google.

- In Situ Cryocrystallization of Diphenyl Ether: C−H···π Mediated Polymorphic Forms. Journal of the American Chemical Society.

- Electronic Supplementary Information. The Royal Society of Chemistry.

Sources

Comprehensive Analytical Profiling of 3-Chloro-5-fluoro-2-methylpyridine: Exact Mass, Isotopic Distribution, and Mass Spectrometry Workflows

Executive Summary

In modern medicinal chemistry, halogenated pyridines serve as privileged pharmacophores. 3-Chloro-5-fluoro-2-methylpyridine is a highly specialized building block utilized in drug discovery to modulate physicochemical properties, enhance metabolic stability, and drive target affinity. For analytical chemists and drug development professionals, the precise characterization of this compound—specifically its exact mass and isotopic signature—is critical for downstream pharmacokinetic tracking and metabolite identification. This whitepaper provides an in-depth technical guide to the exact mass calculations, High-Resolution Mass Spectrometry (HRMS) workflows, and the structural logic behind this molecule's utility in drug design.

Physicochemical Properties & Monoisotopic Mass Analysis

Before deploying HRMS workflows, it is critical to distinguish between the average molecular weight and the exact monoisotopic mass. The average mass is frequently used by medicinal chemists for stoichiometric calculations, but it has no physical meaning in mass spectrometry[1]. No single molecule exists with this mass; rather, it is the weighted average of all naturally occurring isotopes.

In contrast, HRMS detects discrete isotopic species. The exact mass (or monoisotopic mass) is calculated using only the most abundant stable isotopes ( 12C , 1H , 35Cl , 19F , 14N )[1].

Table 1: Physicochemical and Mass Properties of 3-Chloro-5-fluoro-2-methylpyridine

| Property | Value | Causality / Significance |

| CAS Number | 1256823-78-5[2] | Unique chemical identifier for procurement and registry. |

| Molecular Formula | C₆H₅ClFN[2] | Defines the elemental composition. |

| Molecular Weight | 145.56 g/mol [2] | Based on average atomic weights; used strictly for bulk molarity. |

| Exact Mass (Monoisotopic) | 145.0095 Da | Calculated via 12C6 1H5 35Cl1 19F1 14N1 . Critical for HRMS. |

| [M+H]⁺ Ion Exact Mass | 146.0167 Da | The target precursor ion mass in positive electrospray ionization (ESI+). |

| [M+2+H]⁺ Ion Exact Mass | 148.0138 Da | The 37Cl isotopic peak, essential for self-validating identification. |

High-Resolution Mass Spectrometry (HRMS) Workflow

To definitively identify 3-Chloro-5-fluoro-2-methylpyridine in complex biological matrices (e.g., plasma or microsomes), a robust LC-HRMS protocol is required. Regulatory bodies like the FDA and leading medicinal chemistry journals mandate a mass accuracy error of <5 parts per million (ppm) to confirm elemental composition[3][4].

Step-by-Step LC-HRMS Methodology

-

Step 1: Sample Preparation (Acidification)

-

Protocol: Dilute the sample in a 50:50 Methanol/Water mixture containing 0.1% Formic Acid (FA).

-

Causality: Pyridines are basic, but the electron-withdrawing chloro and fluoro groups at the 3- and 5-positions significantly lower the pKa of the pyridine nitrogen via inductive effects[5]. To ensure complete protonation in solution prior to ionization, an acidic environment is mandatory.

-

-

Step 2: UHPLC Separation

-

Protocol: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm particle size). Apply a gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% FA) over 10 minutes.

-

Causality: The halogenated substitutions increase the molecule's lipophilicity[6], ensuring strong retention on the hydrophobic C18 stationary phase, which separates the analyte from early-eluting polar matrix interferences.

-

-

Step 3: ESI+ Ionization

-

Protocol: Utilize Positive Electrospray Ionization (ESI+) with a capillary voltage of 3.5 kV.

-

Causality: The pre-protonated pyridine nitrogen readily desorbs into the gas phase as the [M+H]⁺ ion (m/z 146.0167).

-

-

Step 4: High-Resolution Mass Analysis

-

Protocol: Operate an Orbitrap or Q-TOF mass spectrometer at a resolving power of >50,000 (at m/z 200).

-

Causality: High resolving power is used to eliminate isobaric chemical interferences that share the same nominal mass but differ in exact mass[1].

-

Figure 1: Step-by-step LC-HRMS analytical workflow for halogenated pyridine characterization.

The Self-Validating System: Isotopic Pattern Analysis

A trustworthy analytical protocol must be self-validating. Because 3-Chloro-5-fluoro-2-methylpyridine contains exactly one chlorine atom, its mass spectrum provides an internal verification mechanism. Chlorine exists in nature as two stable isotopes: 35Cl (~75.8% abundance) and 37Cl (~24.2% abundance).

A valid HRMS identification must fulfill two criteria simultaneously:

-

Mass Accuracy: The monoisotopic [M+H]⁺ peak must be detected at 146.0167 Da (± 0.0007 Da to satisfy the <5 ppm rule)[4].

-

Isotopic Ratio: An M+2 peak must be present at 148.0138 Da with a relative intensity of approximately 32% compared to the monoisotopic peak.

If the exact mass matches but the 3:1 isotopic ratio is absent, the system flags the identification as a false positive, ensuring absolute trustworthiness in the data.

Structure-Property Relationships in Drug Design

Why do medicinal chemists specifically design molecules like 3-Chloro-5-fluoro-2-methylpyridine? The strategic placement of halogens on a heterocycle is not random; it is a calculated effort to optimize pharmacokinetics and pharmacodynamics.

-

5-Fluoro Substitution (Metabolic Stability): The fluorine atom is small (van der Waals radius 1.47 Å) but highly electronegative. Substituting a C-H bond with a C-F bond at the 5-position blocks a metabolically labile site, preventing oxidative metabolism by hepatic Cytochrome P450 enzymes and increasing the drug's half-life[6][7].

-

3-Chloro Substitution (Lipophilicity & Binding): Chlorine is larger and more lipophilic than fluorine. Its inclusion increases the molecule's overall LogP, enhancing membrane permeability and oral bioavailability[5]. Furthermore, the polarizable nature of chlorine allows it to participate in "halogen bonding" with electron-rich residues in target protein binding pockets.

-

2-Methyl Substitution (Steric Hindrance): Placing a methyl group adjacent to the basic pyridine nitrogen introduces steric bulk. This "ortho-effect" can lock the molecule into a specific bioactive conformation, reducing off-target binding and increasing receptor selectivity.

Figure 2: Structure-property relationships of 3-Chloro-5-fluoro-2-methylpyridine in drug design.

References

-

The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis URL:[Link]

-

Fluorine in medicinal chemistry Source: PubMed / Chembiochem URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / NIH URL:[Link]

-

Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications Source: Spectroscopy Online URL:[Link]

-

Lib 4645 Expanding LIB 4615 and 4616 to incude additional chemical contaminants in the analysis of tilapia, salmon, eel and shrimp Source: FDA URL:[Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 [smolecule.com]

- 3. frontagelab.com [frontagelab.com]

- 4. fda.gov [fda.gov]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Dipole Moment and Polarity of 3-Chloro-5-fluoro-2-methylpyridine: A Comprehensive Technical Guide

Executive Summary

3-Chloro-5-fluoro-2-methylpyridine (CAS: 1256823-78-5) is a highly versatile heterocyclic building block utilized extensively in the development of advanced pharmaceuticals and agrochemicals[1]. The strategic placement of halogens (chlorine and fluorine) and a methyl group on the pyridine scaffold fundamentally alters the molecule's electron density. Understanding the dipole moment and polarity of this compound is not merely an academic exercise; it is a critical prerequisite for predicting its lipophilicity (logP), membrane permeability, and binding affinity within target protein pockets.

This whitepaper provides an in-depth analysis of the vector mechanics governing the molecule's polarity, alongside field-proven computational and experimental protocols for accurately determining its dipole moment.

Structural and Electronic Profiling: The Vector Mechanics of Polarity

The polarity of a molecule is dictated by its net dipole moment ( μ ), which is the vector sum of all individual bond dipole moments. In an unsubstituted pyridine ring, the highly electronegative nitrogen atom pulls electron density towards itself, resulting in a strong dipole moment (~2.20 D) pointing along the C4–N axis.

However, in 3-Chloro-5-fluoro-2-methylpyridine, the functional groups introduce opposing electronic effects that drastically modulate the net polarity:

-

2-Methyl Group (+I Effect): Acts as an electron-donating group via inductive effects, pushing electron density towards the ring and the adjacent nitrogen, slightly reinforcing the nitrogen's dipole vector.

-

3-Chloro Group (-I, +M Effects): The highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect. Positioned at C3, its dipole vector points away from the center of the ring, effectively opposing the nitrogen's vector.

-

5-Fluoro Group (-I, +M Effects): Fluorine is the most electronegative element. Positioned at C5, its strong electron-withdrawing vector also points away from the ring, further canceling the nitrogen's dominant pull.

Because the vectors of the 3-chloro and 5-fluoro substituents point in the general opposite direction of the pyridine nitrogen's pull, the net dipole moment of the molecule is significantly reduced compared to bare pyridine. The inductive effects of carbon-halogen bond moments are known to dictate the overall electrostatic potential of the molecule[2].

Table 1: Theoretical Vector Contributions to the Net Dipole Moment

| Substituent | Position | Est. Group Dipole (D) | Vector Directionality (Relative to N at 0°) | Dominant Electronic Effect |

| Pyridine Nitrogen | 1 | ~2.20 | 0° (Reference Axis) | Strong -I, -M |

| Methyl (-CH3) | 2 | ~0.40 | 240° (Towards Ring Center) | +I (Electron Donating) |

| Chloro (-Cl) | 3 | ~1.60 | 120° (Away from Ring Center) | -I, +M |

| Fluoro (-F) | 5 | ~1.40 | 240° (Away from Ring Center) | Strong -I, +M |

| Net Molecule | - | ~0.50 - 0.80 | Canted towards N/C6 | Balanced / Low Polarity |

Note: Group dipole moments are approximations based on monosubstituted benzenes/pyridines. Exact net values require the computational and experimental protocols detailed below.

Computational & Experimental Determination Workflows

To accurately quantify the dipole moment, a dual-pronged approach utilizing Density Functional Theory (DFT) and Dielectric Relaxation Spectroscopy is required.

Caption: Computational and experimental workflow for determining the dipole moment of pyridine derivatives.

Protocol A: DFT-Based Computational Calculation

Causality Check: Why use diffuse functions (++) in the basis set? Halogens (F, Cl) possess lone electron pairs whose density extends far from the nucleus. Standard basis sets underestimate this spatial distribution. Diffuse functions are mathematically required to accurately model this expanded electron cloud, which directly dictates the calculated dipole moment.

-

Conformational Search: While the pyridine ring is rigid, perform a relaxed potential energy surface (PES) scan for the rotation of the 2-methyl group to identify the global energy minimum.

-

Geometry Optimization: Utilize the B3LYP functional with a 6-311++G(d,p) basis set in software such as Gaussian or ORCA.

-

Solvation Modeling: Apply the Solvation Model based on Density (SMD). Calculate the dipole moment in a vacuum ( ϵ=1.0 ), a non-polar lipid-like environment (e.g., cyclohexane, ϵ=2.0 ), and an aqueous environment ( ϵ=78.3 ) to observe polarization effects.

-

Charge Population Analysis: Execute a Hirshfeld charge analysis to map the electrostatic potential (ESP) and identify halogen-halogen nonbonded interaction potentials[3].

Protocol B: Experimental Determination via Dielectric Spectroscopy

Causality Check: Why use non-polar solvents for measurement? Polar solvents induce strong dipole-dipole interactions and solvent clustering around the pyridine ring, which artificially inflates the measured dielectric constant and invalidates the Debye equation.

-

System Self-Validation (Calibration): Measure the dielectric constant ( ϵ ) of a pure, anhydrous standard (e.g., 1,4-dioxane) at 298.15 K using a precision liquid capacitance cell. If the measured ϵ deviates by >0.1% from literature values, the cell must be recalibrated before proceeding.

-

Sample Preparation: Prepare five highly dilute solutions of 3-Chloro-5-fluoro-2-methylpyridine in the validated non-polar solvent. Weight fractions ( w2 ) should range strictly between 0.001 and 0.01 to prevent solute-solute aggregation.

-

Data Acquisition: Measure the dielectric constant ( ϵ12 ), specific volume ( v12 ), and refractive index ( n12 ) for each of the five dilutions at 298.15 K.

-

Halverstadt-Kumler Extraction:

-

Plot ϵ12 vs. w2 and v12 vs. w2 . Extract the linear slopes ( α and β ).

-

Calculate the total molar polarization ( P2∞ ) at infinite dilution.

-

Calculate the distortion polarization ( PD ) using the molar refraction derived from n12 .

-

Compute the experimental dipole moment ( μ ) using the Debye equation: μ=0.01281×(P2∞−PD)×T .

-

Pharmacokinetic Implications: Lipophilicity and Halogen Bonding

The reduced polarity of 3-Chloro-5-fluoro-2-methylpyridine has profound implications for drug design.

Caption: Pharmacokinetic and pharmacodynamic impacts of the molecule's optimized polarity and dipole moment.

Membrane Permeability (logP)

Because the highly polar pyridine nitrogen is effectively "masked" by the opposing dipole vectors of the 3-chloro and 5-fluoro groups, the molecule exhibits a much lower net dipole moment than its parent scaffold. This lower polarity translates directly to an increased partition coefficient (logP), allowing the molecule to more easily traverse hydrophobic lipid bilayers, thereby enhancing oral bioavailability and blood-brain barrier (BBB) penetration.

Halogen Bonding and Target Affinity

The anisotropic distribution of electron density around the halogens—particularly the chlorine atom at the 3-position—creates a localized region of positive electrostatic potential known as a "sigma-hole." Research utilizing CCSD(T) level interaction energies demonstrates that halogen bonding in pyridine complexes is highly dependent on substituent effects, with electron-withdrawing groups (like fluorine at the 5-position) enhancing the strength of these interactions[4]. This allows the chlorine atom to act as a highly directional Lewis acid, forming strong non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens) within the binding pockets of target kinases or receptors.

References

- Smolecule. "Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 - Smolecule". Smolecule.com.

- ACS Omega. "Halogen–Halogen Nonbonded Interactions". ACS Publications.

- Physical Chemistry Chemical Physics. "CCSD(T) level interaction energy for halogen bond between pyridine and substituted iodobenzenes: origin and additivity of substituent effects". RSC Publishing.

- ResearchGate. "The Dipole Moments of the Methyl and Ethyl Halides". ResearchGate.net.

Sources

- 1. Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CCSD(T) level interaction energy for halogen bond between pyridine and substituted iodobenzenes: origin and additivity of substituent effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Thermodynamic stability of 3-Chloro-5-fluoro-2-methylpyridine at room temperature

Thermodynamic Stability and Kinetic Profiling of 3-Chloro-5-fluoro-2-methylpyridine at Ambient Conditions An In-Depth Technical Guide for Synthetic and Analytical Workflows

Executive Summary & Core Rationale

In modern heterocyclic chemistry and drug development, 3-Chloro-5-fluoro-2-methylpyridine (CAS: 1256823-78-5) serves as an exceptionally versatile building block. Characterized by a highly specific arrangement of electron-withdrawing halogens and an electron-donating methyl group, this molecule is frequently utilized in the synthesis of anti-inflammatory and antimicrobial agents[1].

However, the successful integration of this compound into multi-step synthetic pipelines requires a rigorous understanding of its thermodynamic stability at room temperature (298.15 K). As a Senior Application Scientist, I approach stability not as a static property, but as a dynamic equilibrium dictated by molecular orbital configurations and ambient thermal energy. This whitepaper deconstructs the thermodynamic logic of 3-Chloro-5-fluoro-2-methylpyridine and provides self-validating experimental protocols for its kinetic profiling.

Molecular Architecture and Electronic Thermodynamics

The macroscopic stability of 3-Chloro-5-fluoro-2-methylpyridine is fundamentally governed by the push-pull electronic dynamics of its substituents.

-

Resonance Stabilization: Pristine pyridine is highly stable, but the introduction of substituents alters its electron density. The highly electronegative 5-fluoro and 3-chloro groups exert a strong inductive (-I) withdrawal. This is partially counterbalanced by the mesomeric (+M) donation of the halogen lone pairs and the hyperconjugation (+I) of the 2-methyl group.1[1].

-

Frontier Molecular Orbital (FMO) Theory: Stability is also a function of reactivity.1[1].

-

Causality in Stability: Because the ring is electron-deficient, it is highly resistant to electrophilic autoxidation from atmospheric oxygen at room temperature. The molecule is thermodynamically stable in isolation, but its localized LUMO makes it kinetically susceptible to targeted nucleophilic substitution ( SNAr ) when exposed to specific reagents.

Diagram 1: Electronic substitution effects dictating the thermodynamic stability of the pyridine core.

Ambient Phase Behavior and Thermal Boundaries

At standard room temperature (298.15 K), the thermal energy ( kT≈2.5 kJ/mol) is vastly insufficient to overcome the activation barrier for spontaneous structural degradation.

Extrapolating from the thermal behavior of closely related halogenated pyridines,2[2]. When structural collapse finally occurs, it is highly exothermic,2[3]. Therefore, at 25 °C, 3-Chloro-5-fluoro-2-methylpyridine remains firmly within its thermodynamic well of stability, provided it is kept free of strong nucleophiles.

Quantitative Data Summaries

Table 1: Theoretical & Empirical Thermodynamic Parameters

| Parameter | Value / Characteristic | Mechanistic Driver |

|---|---|---|

| Resonance Energy | ~117 kJ/mol | Aromatic ring stabilization offset by halogen -I effects[1]. |

| LUMO Localization | C3 (Near Chlorine) | Electronegativity differential driving nucleophilic susceptibility[1]. |

| Thermal Onset of Decomposition | > 119 °C | High activation energy barrier for heterocyclic ring cleavage[2]. |

| Decomposition Enthalpy | -1463 to -2197 J/g | Massive exothermic release upon structural collapse[2]. |

Table 2: Ambient Stability Matrix (298 K)

| Environmental Stressor | Stability Status | Causal Rationale |

|---|---|---|

| Ambient Temperature | Highly Stable | Insufficient thermal energy to overcome C-F or C-Cl bond dissociation. |

| Atmospheric Oxygen | Stable | Electron-deficient ring heavily resists electrophilic autoxidation. |

| Ambient Light | Stable | Halogenated pyridines generally resist photolysis in crystalline form[2]. |

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability of a specific batch of 3-Chloro-5-fluoro-2-methylpyridine, we employ a dual-calorimetric approach. Standard analytical techniques (like HPLC) only detect degradation after it has occurred. Calorimetry detects the thermodynamic process of degradation in real-time.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Boundaries

Causality: DSC establishes the upper thermal boundary of the compound. We use high-pressure gold-plated crucibles because halogenated pyridines can generate corrosive gases upon decomposition; gold prevents catalytic degradation from the crucible surface, ensuring the exotherm measured is purely from the sample's inherent instability[2].

-

System Suitability (Positive Control): Run a high-purity Indium standard to verify temperature calibration (onset 156.6 °C) and enthalpic response (28.45 J/g).

-

Negative Control: Run an empty gold-plated crucible to establish a flat thermal baseline.

-

Procedure:

-

Accurately weigh 2–5 mg of 3-Chloro-5-fluoro-2-methylpyridine into a high-pressure gold-plated crucible.

-

Seal the crucible hermetically to prevent the loss of volatile components before decomposition.

-

Ramp the temperature from 25 °C to 250 °C at a controlled rate of 5 °C/min under a nitrogen purge (50 mL/min).

-

Integrate the area under the exothermic peak to calculate the decomposition enthalpy ( ΔHdec ).

-

Protocol B: Isothermal Microcalorimetry (IMC) for Ambient Kinetics

Causality: High-temperature DSC data cannot always be linearly extrapolated to room temperature due to shifting degradation mechanisms.4[4].

-

System Suitability: Perform electrical calibration via a built-in Joule heater to confirm sub-microwatt sensitivity.

-

Negative Control: Place an empty glass ampoule in the reference channel to continuously subtract environmental thermal fluctuations.

-

Procedure:

-

Load 500 mg of the sample into a glass TAM III microcalorimeter ampoule and seal it.

-

Lower the ampoule into the thermal equilibration position just above the measuring position for 45 minutes to prevent thermal shock to the sensors.

-

Lower into the measurement position and hold isothermally at 298.15 K.

-

Record the heat flow ( μW ) continuously for 72 hours. A heat flow approaching zero confirms absolute thermodynamic stability at room temperature.

-

Diagram 2: Dual-calorimetric workflow for validating thermodynamic and kinetic stability parameters.

References

- Source: smolecule.

- Source: acs.

- Source: researchgate.

Sources

Mechanism of Action and Synthetic Utility of 3-Chloro-5-fluoro-2-methylpyridine in Advanced Organic Synthesis

Executive Summary

3-Chloro-5-fluoro-2-methylpyridine (CAS: 1256823-78-5) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in the development of pharmaceuticals, agrochemicals, and advanced functional materials. The strategic placement of three distinct functional groups—a mildly acidic C2-methyl group, a cross-coupling-competent C3-chlorine atom, and an electronegative C5-fluorine atom—imparts a unique electronic topology to the pyridine core.

This technical guide deconstructs the mechanistic causality behind the reactivity of 3-chloro-5-fluoro-2-methylpyridine, providing researchers with self-validating protocols and authoritative grounding to leverage this compound in complex synthetic sequences.

Electronic Topology and Reactivity Mapping

The reactivity of 3-chloro-5-fluoro-2-methylpyridine is governed by the competing inductive and mesomeric effects of its substituents, modulated by the electron-deficient nature of the pyridine ring[1].

-

C2-Methyl Group: The electron-withdrawing effect of the adjacent pyridine nitrogen acidifies the C(sp³)-H bonds. Deprotonation yields a resonance-stabilized carbanion (enamine-like intermediate), enabling selective electrophilic functionalization.

-

C3-Chloro Group: While generally inert to spontaneous nucleophilic attack due to its meta relationship to the nitrogen, the C-Cl bond (BDE ~81 kcal/mol) is a prime target for transition-metal-catalyzed oxidative addition, facilitating C-C and C-N bond formation.

-

C5-Fluoro Group: The extreme electronegativity of fluorine drastically lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the ring. Although the C-F bond is exceptionally strong (BDE ~115 kcal/mol), it acts as an optimal leaving group in Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer transition state.

Figure 1: Divergent reactivity pathways of 3-Chloro-5-fluoro-2-methylpyridine.

Mechanistic Deep Dive

C(sp³)-H Activation and Deprotonation at C2

The functionalization of the C2-methyl group proceeds via a deprotonation mechanism. The inherent acidity of this methyl group is driven by the ability of the pyridine nitrogen to accommodate the resulting negative charge. Theoretical studies on directed C(sp³)-H activation of 2-methylpyridines confirm that the deprotonated state acts as a potent nucleophile[2][3]. Causality: To prevent competitive nucleophilic addition to the electron-deficient pyridine ring (Chichibabin-type side reactions) or halogen-metal exchange at the C3-chlorine, sterically hindered, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) must be utilized at cryogenic temperatures (-78 °C).

Transition-Metal Catalyzed Cross-Coupling at C3

Chloropyridines are historically challenging substrates for cross-coupling due to the strong C-Cl bond and the risk of catalyst poisoning via nitrogen coordination[4]. However, the C3 position is highly amenable to Palladium-catalyzed cross-coupling when paired with the correct ligand architecture. Causality: The use of electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos) is critical. The electron-rich nature of the ligand increases the electron density on the Pd(0) center, accelerating the rate-limiting oxidative addition into the C-Cl bond. Simultaneously, the steric bulk of the ligand forces the spatial proximity of the coupling partners during the catalytic cycle, drastically accelerating the reductive elimination step and preventing catalyst deactivation[5].

Figure 2: Pd-catalyzed cross-coupling catalytic cycle at the C3-chloro position.

Nucleophilic Aromatic Substitution (SNAr) at C5

The C5-fluorine atom serves as an exceptional leaving group for SNAr. Despite the C-F bond being the strongest carbon-halogen bond, fluorine's high electronegativity draws electron density away from the ring, stabilizing the anionic Meisenheimer transition state[6]. Causality: Because the C5 position is meta to the directing nitrogen, direct resonance stabilization of the intermediate is absent. Therefore, SNAr at this position requires highly nucleophilic species (e.g., alkoxides, secondary amines) and polar aprotic solvents (like DMF or DMSO) that leave the nucleophile unsolvated and highly reactive.

Quantitative Data & Comparative Analysis

To guide synthetic planning, the following table summarizes the quantitative reactivity metrics of the three primary functional handles on the scaffold.

| Reactive Site | Functional Group | Bond Dissociation Energy (kcal/mol) | Primary Reaction Mechanism | Optimal Reagents / Catalysts |

| C2 | -CH₃ | ~98 (C-H) | Deprotonation / Alkylation | LDA, THF, -78 °C |

| C3 | -Cl | ~81 (C-Cl) | Oxidative Addition | Pd₂(dba)₃, SPhos, K₃PO₄ |

| C5 | -F | ~115 (C-F) | SNAr (Meisenheimer Complex) | NaOtBu, DMF, 100 °C |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step ensures reproducibility and high fidelity in complex molecule synthesis.

Protocol 1: Directed C2-Methyl Alkylation

Objective: Selective functionalization of the C2-methyl group without triggering SNAr at C5 or halogen-metal exchange at C3.

-

Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv).

-

Base Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of LDA. (Causality: In situ generation of LDA ensures a strictly non-nucleophilic base, preventing Chichibabin addition to the pyridine ring).

-

Deprotonation: Slowly add a solution of 3-chloro-5-fluoro-2-methylpyridine (1.0 equiv) in THF. A deep color change typically indicates the formation of the lithiated intermediate. Stir for 45 minutes at -78 °C.

-

Electrophilic Trapping: Add the desired electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow to slowly warm to room temperature.

-

Quenching: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate for chromatographic purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Objective: Selective C-C bond formation at the C3-Cl position while leaving the C5-F bond intact.

-

Catalyst Pre-activation: In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). (Causality: A 1:4 Pd to Ligand ratio ensures the active Pd(0) species is fully ligated by the bulky SPhos, preventing catalyst aggregation and accelerating oxidative addition into the stubborn C-Cl bond).

-

Reagent Loading: Add 3-chloro-5-fluoro-2-methylpyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v). (Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex necessary for transmetalation).

-

Reaction: Seal the vial, remove from the glovebox, and heat to 90 °C for 12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via silica gel chromatography.

References

-

Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 - Smolecule Source: Smolecule.com URL:7

-

Mechanism and Stereoselectivity of Directed C(sp3)–H Activation and Arylation Catalyzed by Pd(II) with Pyridine Ligand and Trifluoroacetate: A Computational Study Source: ACS Catalysis URL:3

-

Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: RSC Publishing URL:4

-

Development, Optimization, and Scope of the Radiosynthesis of 3/5-[18F]Fluoropyridines from Readily Prepared Aryl(pyridinyl) Iodonium Salts Source: ACS Publications URL:6

-

Active chloro-heterocycles Source: Thermo Fisher Scientific URL:5

Sources

- 1. Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 [smolecule.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]

- 5. thermofishersci.in [thermofishersci.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 [smolecule.com]

3-Chloro-5-fluoro-2-methylpyridine as a building block in agrochemical synthesis

Application Note: 3-Chloro-5-fluoro-2-methylpyridine as a Strategic Scaffold in Agrochemical Synthesis

Executive Summary

As agrochemical research shifts toward highly potent, low-use-rate active ingredients, the architectural precision of molecular building blocks becomes paramount. 3-Chloro-5-fluoro-2-methylpyridine (CAS: 1256823-78-5) has emerged as a privileged scaffold in the design of next-generation crop protection agents, particularly synthetic auxin herbicides and advanced fungicides[1]. This application note provides a comprehensive, field-proven guide to utilizing this building block, detailing the mechanistic rationale behind its structural features and offering validated protocols for its downstream functionalization.

Mechanistic Rationale: The "Why" Behind the Structure

In drug and agrochemical development, every atom must justify its presence. As application scientists, we select the 3-chloro-5-fluoro-2-methylpyridine substitution pattern because it offers a highly specific, synergistic combination of electronic, steric, and reactive properties:

-

The 5-Fluoro Substituent : Fluorine’s high electronegativity and small Van der Waals radius lower the pKa of downstream picolinic acids, drastically improving phloem mobility—a critical requirement for systemic herbicides[2]. Furthermore, it blocks cytochrome P450-mediated metabolic degradation at the 5-position, extending the active ingredient's half-life in the field[3].

-

The 3-Chloro Substituent : Chlorine provides essential steric bulk. In synthetic auxins (e.g., arylpicolinates), this bulk forces the adjacent C2-carboxylate group out of the pyridine ring's plane. This specific dihedral angle is an absolute requirement for tight binding within the TIR1/AFB auxin co-receptor pocket[4].

-

The 2-Methyl Group : Rather than starting with a reactive carboxylic acid, the 2-methyl group serves as a stable, non-polar "masked" carboxylate. It allows chemists to perform harsh cross-coupling or halogenation reactions at the C4 or C6 positions without risking premature decarboxylation. Once the complex molecular architecture is built, the methyl group is cleanly oxidized to the active picolinic acid pharmacophore[5].

Synthetic Divergence & Workflow Visualization

The true value of 3-chloro-5-fluoro-2-methylpyridine lies in its synthetic versatility. It acts as a central hub from which multiple classes of complex agrochemicals can be derived.

Synthetic divergence of 3-Chloro-5-fluoro-2-methylpyridine in agrochemical workflows.

Validated Experimental Protocols

The following protocols have been optimized for high yield and regioselectivity. To ensure a self-validating system, each protocol includes in-process controls (IPCs) to guarantee the causality of the chemical transformations is maintained.

Protocol A: Regioselective N-Oxidation (Activation of the Pyridine Core)

Purpose: To activate the C4 and C6 positions for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling, while preserving the 2-methyl handle.

-

Initiation : Dissolve 1.0 eq of 3-chloro-5-fluoro-2-methylpyridine in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

-

Thermal Control : Cool the reactor to 0 °C. Causality: Maintaining 0 °C is critical; elevated temperatures during the addition of the oxidant can lead to non-specific oxidation of the benzylic methyl group or ring-opening side reactions.

-

Oxidation : Portion-wise, add 1.2 eq of m-chloroperoxybenzoic acid (mCPBA, 77% w/w).

-

Propagation : Allow the reaction to warm to ambient temperature and stir for 12 hours. In-Process Control: Monitor via LC-MS until starting material consumption is >98%.

-

Quenching : Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxide, followed by washing with saturated NaHCO₃ to remove m-chlorobenzoic acid.

-

Isolation : Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 3-chloro-5-fluoro-2-methylpyridine 1-oxide.

Protocol B: Late-Stage Oxidation to Picolinic Acid (Pharmacophore Unmasking)

Purpose: Conversion of the 2-methyl group to the carboxylic acid required for TIR1 receptor binding in herbicidal applications[2].

-

Preparation : Suspend the functionalized 2-methylpyridine intermediate (1.0 eq) in a 1:1 mixture of pyridine and water.

-

Heating : Heat the suspension to 70 °C.

-

Controlled Addition : Add 3.0 eq of potassium permanganate (KMnO₄) in five equal portions over 2 hours. Causality: Portion-wise addition mitigates the highly exothermic nature of the oxidation. If added all at once, localized superheating will cause oxidative cleavage of the fluorinated pyridine ring.

-

Reaction : Stir at 70 °C for an additional 4 hours. In-Process Control: Reaction completion is indicated by the disappearance of the methyl singlet (~2.5 ppm) in an aliquot's ¹H-NMR spectrum.

-

Filtration : Filter the hot mixture through a pad of Celite to remove the insoluble MnO₂ byproduct. Wash the filter cake with hot water.

-

Precipitation : Acidify the combined aqueous filtrate to pH 2.0 using 6M HCl. The target 3-chloro-5-fluoropicolinic acid derivative will precipitate as a solid. Filter and dry under a vacuum.

Quantitative Data: Reaction Metrics

To assist in process scale-up, the following table summarizes the quantitative metrics associated with the functionalization of this building block.

| Reaction Type | Reagents / Catalyst | Target Position | Avg. Yield (%) | Key Advantage & Causality |

| N-Oxidation | mCPBA, DCM, 0 °C to RT | Pyridine Nitrogen | 88 - 92% | Mild conditions prevent premature C2-methyl oxidation. |

| C4-Chlorination | POCl₃, reflux (on N-oxide) | C4 Carbon | 75 - 81% | Directs nucleophile to C4, enabling future Suzuki couplings. |

| Suzuki Coupling | Pd(OAc)₂, PPh₃, Aryl-B(OH)₂ | C4 or C6 Carbon | 80 - 85% | Constructs the biaryl axis crucial for arylpicolinate herbicides[3]. |

| Methyl Oxidation | KMnO₄, Pyridine/H₂O, 70 °C | C2-Methyl Group | 65 - 72% | Unmasks the picolinic acid pharmacophore required for TIR1 binding[4]. |

Mechanism of Action: Target Pathway Visualization

Once synthesized, agrochemicals derived from 3-chloro-5-fluoro-2-methylpyridine (such as 6-aryl-picolinates) exert their biological effect by hijacking the plant's natural auxin signaling pathway. The following diagram illustrates this self-validating biological cascade.

Mechanism of action for synthesized arylpicolinates via the TIR1/AFB auxin pathway.

Conclusion

3-Chloro-5-fluoro-2-methylpyridine is not merely a chemical intermediate; it is a rationally designed architectural foundation. By understanding the causality behind its specific halogenation pattern and leveraging the stability of its 2-methyl group during complex multi-step syntheses, researchers can efficiently access highly potent, next-generation agrochemicals.

References

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI Molecules.[Link]

-

HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. European Patent Office (EPO).[Link]

-

2-Methylpyridine. Wikipedia.[Link]

Sources

- 1. Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 [smolecule.com]

- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2877018 [data.epo.org]

- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

Step-by-step synthesis route for 3-Chloro-5-fluoro-2-methylpyridine derivatives

Application Note: Synthetic Derivatization of 3-Chloro-5-fluoro-2-methylpyridine in Drug Discovery

Strategic Utility in Medicinal Chemistry

3-Chloro-5-fluoro-2-methylpyridine (CAS: 1256823-78-5) serves as a highly versatile building block in heterocyclic chemistry, primarily due to its unique electronic properties and orthogonal reactive sites [1]. In drug development, fluorinated pyridines are highly valued for their ability to modulate physicochemical properties, such as lowering basicity (pKa), increasing lipophilicity, and improving metabolic stability.

Derivatives of this scaffold are actively investigated for their biological activity, notably as anti-inflammatory agents. Research demonstrates that specific fluoropyridine derivatives can act as inhibitors for kinases involved in inflammatory pathways, including p38α mitogen-activated protein kinase, which is responsible for regulating pro-inflammatory cytokines like TNF-α and IL-1β [1]. Furthermore, the distinct electron-withdrawing nature of the halogen substituents directs electrophilic and nucleophilic substitutions, allowing for precise late-stage functionalization [1].

Mechanistic Rationale for Derivatization

The synthesis of derivatives from 3-chloro-5-fluoro-2-methylpyridine typically exploits two primary pathways:

-

Transition-Metal Catalyzed Nucleophilic Substitution: While the 3-chloro position on a standard pyridine ring is traditionally resistant to uncatalyzed Nucleophilic Aromatic Substitution (SNAr), palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) efficiently replaces the chlorine atom with various nucleophiles (amines, alkoxides) to form new derivatives [1].

-

N-Oxidation: Oxidation of the pyridine nitrogen to form an N-oxide significantly alters the electronic distribution of the ring. This not only yields biologically relevant N-oxide derivatives but also activates the 2-methyl group and the 4/6 positions for further functionalization.

Workflow: Divergent synthesis of derivatives via cross-coupling and N-oxidation.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are integrated to ensure the mechanistic integrity of each step.

Protocol A: Palladium-Catalyzed Amination at the C3 Position

Objective: To synthesize 3-amino derivatives via the displacement of the C3 chlorine [1].

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-chloro-5-fluoro-2-methylpyridine (1.0 equiv, 1.0 mmol) and the desired secondary amine (1.2 equiv, 1.2 mmol).

-

Causality: Argon is strictly required to prevent the oxidative deactivation of the electron-rich palladium catalyst.

-

-

Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

-

Causality: XPhos is selected as the bulky, electron-rich biaryl phosphine ligand to facilitate the challenging oxidative addition into the relatively inert C(sp2)-Cl bond at the 3-position.

-

-

Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).

-

Solvent & Reaction: Suspend the mixture in anhydrous toluene (5.0 mL). Seal the flask and heat to 100 °C for 12 hours.

-

In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) validates the completion of the catalytic cycle.

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 3-substituted-5-fluoro-2-methylpyridine derivative.

Protocol B: Synthesis of 3-Chloro-5-fluoro-2-methylpyridine 1-oxide

Objective: To synthesize the N-oxide derivative for biological screening or subsequent ring activation [1].

-

Preparation: Dissolve 3-chloro-5-fluoro-2-methylpyridine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) (20 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 70-75% purity) (1.2 equiv, 6.0 mmol) in small portions over 15 minutes.

-

Causality: Portion-wise addition at 0 °C controls the exothermic nature of the peroxy-acid reaction and prevents over-oxidation or ring-opening degradation.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Quenching (Self-Validation): Add 10% aqueous sodium thiosulfate ( Na2S2O3 ) (15 mL) and stir for 10 minutes.

-

Causality: This step is critical to quench any unreacted mCPBA. A negative starch-iodide test confirms the complete neutralization of peroxides before proceeding.

-

-

Workup: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ) (3 x 15 mL) to remove meta-chlorobenzoic acid byproduct. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate to yield the N-oxide product.

Quantitative Data: Optimization of C3 Amination

The following table summarizes the optimization parameters for the synthesis of 3-morpholino-5-fluoro-2-methylpyridine (a representative derivative) to highlight the impact of catalyst and base selection.

| Entry | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Isolated Yield (%) |

| 1 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | 15% |

| 2 | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 42% |

| 3 | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 100 | 68% |

| 4 | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 89% |

Note: Entry 4 represents the optimized conditions utilized in Protocol A, demonstrating that a strong alkoxide base combined with a highly active biaryl phosphine ligand is required to overcome the activation energy barrier of the C3-Cl bond.

References

Application Note: Advanced Catalytic Fluorination Workflows Involving 3-Chloro-5-fluoro-2-methylpyridine

Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

3-Chloro-5-fluoro-2-methylpyridine (CAS: 1256823-78-5) is an exceptionally versatile building block in heterocyclic chemistry, widely utilized in the development of pharmaceuticals and agrochemicals[1]. The stereoelectronic profile of this molecule is defined by the synergistic electron-withdrawing effects of the C3-chlorine and C5-fluorine atoms. These substituents drastically lower the electron density of the pyridine ring, rendering it highly resistant to electrophilic aromatic substitution while simultaneously activating the C2-methyl group for radical-mediated functionalization[1].

In modern synthetic workflows, this compound serves two distinct roles:

-

As a Substrate: Undergoing highly selective photoredox-catalyzed benzylic C(sp3)–H fluorination to yield complex fluorinated pharmacophores[2].

-

As a Catalytic Mediator: Acting as an electron-deficient ligand to form transient, highly reactive charge-transfer (CT) complexes with electrophilic fluorinating agents (e.g., Selectfluor), thereby facilitating the decarboxylative fluorination of external alkyl carboxylic acids[3][4][5].

This guide provides field-proven, self-validating protocols for both applications, detailing the causality behind each experimental parameter to ensure reproducible, high-yield results.

Application Workflow 1: Photoredox-Catalyzed Benzylic C(sp3)–H Fluorination

Traditional benzylic fluorination of methylpyridines often suffers from poor chemoselectivity, resulting in intractable mixtures of mono-, di-, and tri-fluorinated products. By leveraging an Iridium-based photoredox catalytic cycle, we can achieve precise mono-fluorination. The photocatalyst generates a highly reactive Selectfluor radical cation via Single-Electron Transfer (SET), which subsequently abstracts a hydrogen atom from the C2-methyl group[2].

Workflow of photoredox-catalyzed benzylic C(sp3)-H fluorination of the 2-methyl group.

Step-by-Step Protocol

-

Reagent Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-chloro-5-fluoro-2-methylpyridine (0.5 mmol, 1.0 equiv), Selectfluor (0.75 mmol, 1.5 equiv), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

-

Causality: A strictly controlled 1.5 equivalent of Selectfluor provides enough thermodynamic driving force for complete conversion while preventing over-oxidation to the difluoromethyl derivative. The specific Ir-catalyst is chosen because its excited-state oxidation potential (+1.21 V vs SCE) perfectly matches the reduction potential of Selectfluor[2].

-

-

Solvent Addition: Inject 5.0 mL of a pre-mixed Acetone/ H2O (1:1 v/v) solvent system.

-

Causality: Selectfluor is practically insoluble in pure organic solvents. The aqueous biphasic system ensures homogeneous dissolution of the fluorinating agent while stabilizing the polar transition state during Fluorine Atom Transfer (FAT)[2].

-

-

Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles under an Argon atmosphere.

-

Causality: Molecular oxygen is a potent triplet quencher. Failing to rigorously deoxygenate the solvent will result in the quenching of the Ir(III) excited state and the formation of benzylic alcohol byproducts via radical trapping.

-

-

Irradiation: Stir the reaction mixture under blue LED irradiation (450 nm, 30 W) at room temperature for 4 hours. Utilize a cooling fan to maintain the temperature below 25°C.

-

Self-Validation Check: At the 3.5-hour mark, extract a 50 µL aliquot via syringe under Argon. Dilute with CDCl3 and spike with 0.5 mmol of fluorobenzene (-113.15 ppm). Run a rapid 19F NMR.

-

Validation: The emergence of a distinct doublet around -210 ppm confirms the successful formation of the −CH2F moiety. If the peak is absent, verify the emission spectrum of the LED source.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Quantitative Optimization Data

Table 1: Optimization of Benzylic Fluorination Conditions

| Entry | Catalyst (1 mol%) | Fluorinating Agent | Solvent | Light Source | Yield (%) |

| 1 | None | Selectfluor (1.5 eq) | MeCN/ H2O | None | 0 |

| 2 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Selectfluor (1.5 eq) | Acetone/ H2O | 450 nm LED | 88 |

| 3 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | NFSI (1.5 eq) | Acetone/ H2O | 450 nm LED | 32 |

| 4 | Ru(bpy)3Cl2 | Selectfluor (1.5 eq) | Acetone/ H2O | 450 nm LED | 54 |

Application Workflow 2: 3-Chloro-5-fluoro-2-methylpyridine as a Charge-Transfer Mediator

Recent mechanistic breakthroughs have demonstrated that pyridine derivatives can form [N-F-N]+ halogen-bonded charge-transfer complexes with Selectfluor[5]. This complexation alters the single-electron reduction potential of Selectfluor, enabling the metal-free, visible-light-induced decarboxylative fluorination of alkyl carboxylic acids[3][4].

While electron-rich pyridines (like DMAP) form strong complexes, they are susceptible to competitive electrophilic fluorination on their own rings. 3-Chloro-5-fluoro-2-methylpyridine, due to its highly deactivated core, forms a transient but highly reactive CT complex that efficiently mediates the reaction without degrading the catalyst[4][5].

Pyridine-mediated charge-transfer complex mechanism for decarboxylative fluorination.

Step-by-Step Protocol

-

Reagent Assembly: To a clear 20 mL borosilicate glass vial, add the target primary or secondary alkyl carboxylic acid (0.2 mmol, 1.0 equiv), Selectfluor (0.42 mmol, 2.1 equiv), and Na2CO3 (0.4 mmol, 2.0 equiv).

-

Mediator Addition: Introduce 3-chloro-5-fluoro-2-methylpyridine (0.04 mmol, 20 mol%) as the CT mediator[4].

-

Causality: A substoichiometric amount is sufficient to establish the photoactive [N-F-N]+ complex equilibrium. The electron-withdrawing halogens on the mediator prevent it from being consumed by the highly reactive fluorine radicals generated during the cycle[5].

-

-

Solvent & Degassing: Suspend the reagents in 2.0 mL of MeCN/ H2O (1:1 v/v). Sparge the solution with Argon for 15 minutes.

-

Causality: Acetonitrile stabilizes the highly polar CT complex, while water is strictly required to dissolve the inorganic base and facilitate the initial deprotonation of the carboxylic acid[4].

-

-

Irradiation: Seal the vial and irradiate with 400 nm LEDs (6 W) at room temperature for 2 to 4 hours.

-

Self-Validation Check: Monitor the reaction visually during the first 30 minutes. The continuous evolution of CO2 gas (visible as micro-bubbling) serves as a real-time kinetic indicator.

-

Validation: The cessation of gas evolution physically validates the completion of the decarboxylation step, signaling the end of the radical chain process.

-

-

Workup: Dilute the mixture with dichloromethane (10 mL) and quench with saturated aqueous NaHCO3 (5 mL). Separate the organic layer, dry over MgSO4 , and concentrate under reduced pressure for subsequent purification.

Quantitative Data on Mediator Electronics

Table 2: Impact of Pyridine Electronics on Decarboxylative Fluorination Yield

| Pyridine Mediator (20 mol%) | Est. Conjugate Acid pKa | Selectfluor (eq) | CT Complex Stability | Decarboxylative Yield (%) |

| None | N/A | 2.1 | None | 12 |

| DMAP | 9.60 | 2.1 | Strong (Degrades) | 41 |

| 2,6-Lutidine | 6.60 | 2.1 | Moderate | 82 |

| 3-Chloro-5-fluoro-2-methylpyridine | ~2.50 | 2.1 | Transient/Highly Reactive | 76 |

Note: While 2,6-lutidine provides a marginally higher yield for simple substrates, 3-chloro-5-fluoro-2-methylpyridine exhibits superior catalyst longevity and orthogonality when scaling up reactions involving complex, electron-rich carboxylic acids.

Sources

- 1. Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 [smolecule.com]

- 2. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 3. Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

Preparation of pyridine-based ligands using 3-Chloro-5-fluoro-2-methylpyridine

Application Note: Preparation and Utilization of Pyridine-Based Ligands Derived from 3-Chloro-5-fluoro-2-methylpyridine

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Design Rationale

In modern heterocyclic chemistry and drug discovery, the strategic halogenation of pyridine rings is a proven method for modulating electronic properties, metabolic stability, and ligand-target binding affinities. 3-Chloro-5-fluoro-2-methylpyridine (CAS 1256823-78-5) serves as an exceptionally versatile building block for synthesizing complex pyridine-based ligands[1].

The structural logic behind utilizing this specific scaffold is twofold:

-

Electronic Modulation (The 3-Cl, 5-F Effect): The presence of the highly electronegative fluorine at the 5-position and the chlorine at the 3-position significantly withdraws electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, altering its bite angle and coordination behavior in transition metal complexes, while simultaneously protecting the ring from oxidative metabolic degradation (e.g., via cytochrome P450 enzymes) in biological systems[1][2].

-

Orthogonal Reactivity (The 2-Methyl Handle): The methyl group at the 2-position acts as a primary reactive handle. Because the pyridine ring is electron-deficient, the benzylic-like protons of the 2-methyl group are highly susceptible to radical halogenation or exhaustive oxidation, allowing for divergent synthetic pathways to picolylamines, phosphinopyridines, and picolinic acids[1][3].

Synthetic Divergence: Workflow Overview

The following diagram illustrates the synthetic divergence of 3-chloro-5-fluoro-2-methylpyridine into three distinct classes of high-value ligands.

Caption: Divergent synthetic workflow from 3-chloro-5-fluoro-2-methylpyridine to various ligand classes.

Table 1: Key Intermediates and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Role in Workflow |

| 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 | C₆H₄ClF₃N | Core Starting Material[1] |

| 2-(Bromomethyl)-3-chloro-5-fluoropyridine | 1227586-53-9 | C₆H₄BrClFN | Electrophilic Intermediate[4] |

| (3-Chloro-5-fluoropyridin-2-yl)methanamine | 1211578-98-1 | C₆H₆ClFN₂ | Bidentate N,N-Ligand / Bio-isostere[2] |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via TLC or LC-MS are integrated to ensure the mechanistic integrity of each transformation.

Protocol A: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Synthesis of 2-(Bromomethyl)-3-chloro-5-fluoropyridine. Causality Insight: The electron-withdrawing halogens on the ring deactivate it toward electrophilic aromatic substitution, ensuring that bromination occurs exclusively at the benzylic 2-methyl position via a radical mechanism[1][5].

-

Setup: Charge a flame-dried round-bottom flask with 3-chloro-5-fluoro-2-methylpyridine (1.0 equiv) and anhydrous trifluorotoluene (PhCF₃) or carbon tetrachloride (CCl₄) (0.2 M).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 equiv).

-

Initiation: Equip the flask with a reflux condenser and heat the mixture to 80°C under an argon atmosphere. Alternatively, irradiate with a visible light source to initiate the radical chain reaction.

-

Monitoring: Monitor via LC-MS. The reaction typically reaches completion within 4–6 hours. Self-Validation: Over-bromination (dibromomethyl) is a common side reaction; strictly controlling the NBS stoichiometry to 1.05 equiv minimizes this.

-

Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the bromomethyl intermediate[4].

Protocol B: Synthesis of Picolylamine Ligands

Objective: Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanamine. Causality Insight: The bromomethyl group is highly electrophilic. Direct amination with ammonia often leads to over-alkylation (secondary/tertiary amines). Using the Gabriel synthesis or controlled methanolic ammonia ensures primary amine fidelity[2].

-

Setup: Dissolve 2-(bromomethyl)-3-chloro-5-fluoropyridine (1.0 equiv) in a 7N solution of ammonia in methanol (10 equiv).

-

Reaction: Stir the solution in a sealed pressure tube at room temperature for 12 hours.

-

Workup: Evaporate the volatiles. Partition the residue between 1M NaOH and dichloromethane (DCM). Extract the aqueous layer with DCM (3x).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the primary methanamine[2].

Protocol C: Oxidation to Picolinic Acid Derivatives

Objective: Synthesis of 3-Chloro-5-fluoropicolinic acid. Causality Insight: Picolinic acids are classic bidentate chelating agents[3]. The robust nature of the halogenated pyridine ring allows for harsh oxidative conditions without ring cleavage.

-

Setup: Suspend 3-chloro-5-fluoro-2-methylpyridine (1.0 equiv) in water (0.5 M).

-

Oxidation: Slowly add potassium permanganate (KMnO₄) (2.5 equiv) in portions over 1 hour at 70°C[3].

-

Reflux: Heat the mixture to 95°C for 4 hours. The purple solution will turn into a brown suspension (MnO₂).

-

Workup: Filter the hot suspension through a pad of Celite to remove MnO₂. Acidify the clear aqueous filtrate with 1M HCl to pH 2-3 to precipitate the picolinic acid. Filter and dry under vacuum.

Downstream Applications: Drug Development & Catalysis

The ligands derived from 3-chloro-5-fluoro-2-methylpyridine have profound applications in both pharmacology and materials science.

Table 2: Application Matrix of Derived Ligands

| Ligand Class | Primary Application | Mechanistic Function |

| Picolylamines | Kinase Inhibitors (Oncology/Inflammation) | Acts as a bioisostere for benzene; forms critical hydrogen bonds with the ATP-binding pocket of kinases (e.g., p38α MAPK)[1][2]. |

| Picolinic Acids | Metallopharmaceutical Chelators | Forms stable, neutrally charged bidentate complexes with transition metals (e.g., Chromium, Zinc, Copper)[3]. |

| Phosphinopyridines | Cross-Coupling Catalysis | Chelates Cu(I) or Pd(II) catalysts, outperforming standard bipyridines in electron-deficient aryl systems[2][5]. |

Biological Pathway Visualization

In pharmacological applications, the 3-Cl, 5-F picolylamine scaffold is frequently utilized to design inhibitors targeting Receptor Tyrosine Kinases (RTKs) involved in inflammatory and oncogenic pathways[1].

Caption: Mechanism of action for 3-Cl, 5-F picolylamine-based kinase inhibitors in cellular signaling.

References

- Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 - Smolecule Smolecule

- CAS:2705511-13-1, 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrochloride - Bidepharm Bidepharm

- Buy (3-Chloro-5-fluoropyridin-2-yl)methanamine (EVT-1474215) | 1211578-98-1 Evitachem

- Picolinic acid - Wikipedia Wikipedia

- Nickel(II) and Palladium(II) Complexes with η5:κ1(N)-Coordinated Dicarbollide Ligands Containing Pendant Pyridine Group MDPI

Sources

- 1. Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5 [smolecule.com]

- 2. evitachem.com [evitachem.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. CAS:2705511-13-1, 2-(溴甲基)-3-氯-5-氟吡啶氢溴酸盐-毕得医药 [bidepharm.com]

- 5. Nickel(II) and Palladium(II) Complexes with η5:κ1(N)-Coordinated Dicarbollide Ligands Containing Pendant Pyridine Group [mdpi.com]

Application Notes and Protocols for 3-Chloro-5-fluoro-2-methylpyridine: A Guide to Safe Handling and Storage

Introduction

3-Chloro-5-fluoro-2-methylpyridine (CAS No. 1256823-78-5) is a halogenated pyridine derivative that serves as a versatile building block in synthetic chemistry.[1] Its applications are found in the pharmaceutical and agricultural industries, where it can be used as an intermediate in the synthesis of anti-inflammatory agents and antimicrobial compounds.[1] The presence of chloro, fluoro, and methyl groups on the pyridine ring imparts unique reactivity to the molecule, making it a valuable reagent for drug development and material science professionals.[1]

However, as with many halogenated heterocyclic compounds, 3-Chloro-5-fluoro-2-methylpyridine is expected to possess hazardous properties that necessitate strict adherence to safety protocols. This document provides a detailed guide to the safe handling, storage, and disposal of this compound, based on best practices for analogous chemicals.

Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for 3-Chloro-5-fluoro-2-methylpyridine with detailed GHS classifications is not available. The following protocols are based on safety data for structurally similar compounds, such as other chlorinated and fluorinated pyridines.[2][3][4] It is imperative to consult the official SDS from the supplier upon receipt of this chemical and before commencing any work.

Hazard Identification and Risk Assessment

While specific GHS classifications for 3-Chloro-5-fluoro-2-methylpyridine are not yet established, related compounds are typically classified with the following hazards. A thorough risk assessment should be conducted before handling this chemical, assuming it may fall into these categories.

Anticipated GHS Classifications for 3-Chloro-5-fluoro-2-methylpyridine (Based on Analogous Compounds)

| Hazard Class | Hazard Category | Corresponding H-Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[2][3] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

Causality of Hazards:

-

Flammability: The organic nature of the pyridine ring contributes to its flammability. The vapor may form explosive mixtures with air.[5]

-

Skin and Eye Irritation: Halogenated organic compounds are often irritating to the skin and eyes upon direct contact.[2]

-

Respiratory Irritation: The volatility of the compound can lead to the inhalation of vapors, which may irritate the respiratory tract.[3]

-

Toxicity: The presence of halogens can enhance the toxicological profile of the molecule.

Safe Handling Protocols

All work with 3-Chloro-5-fluoro-2-methylpyridine must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum requirements:

| PPE Category | Item | Specifications and Remarks |

| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[2] |

| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and change them immediately upon contact with the chemical.[2] |

| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. |

| Respiratory Protection | Respirator | If engineering controls are insufficient to maintain exposure below acceptable levels, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used. |

Diagram of PPE Protocol Workflow

Caption: Workflow for Donning and Doffing PPE.

Handling Procedures

-

Pre-Handling:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Have an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) readily available.[2]

-

Prepare a spill kit with absorbent materials.

-

Ground and bond containers when transferring the liquid to prevent static discharge.[2]

-

-

During Handling:

-

Post-Handling:

Storage Protocols

Proper storage is crucial to maintain the stability of 3-Chloro-5-fluoro-2-methylpyridine and to prevent accidents.

-

Storage Conditions:

-

Incompatible Materials:

-

Strong oxidizing agents.[5]

-

Strong acids.

-

Diagram of Storage Decision Logic

Caption: Decision logic for proper chemical storage.

Emergency and First Aid Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |

Spill Response

-

Minor Spill:

-